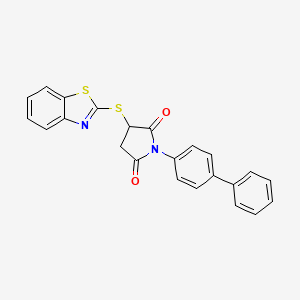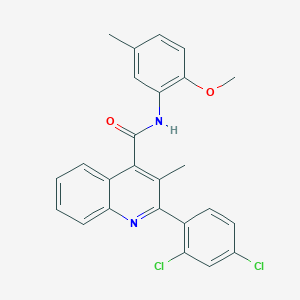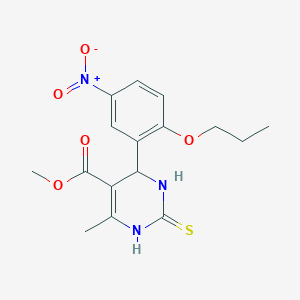![molecular formula C18H13N5O4S2 B5186220 4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5186220.png)
4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in cancer research.
Mechanism of Action
4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide inhibits the activity of HDAC6 by binding to its active site and preventing it from deacetylating its substrates. This leads to an accumulation of acetylated proteins, which can induce cell death in cancer cells. 4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many proteins, including oncoproteins. Inhibition of HSP90 activity can lead to the degradation of oncoproteins and induce cell death in cancer cells.
Biochemical and Physiological Effects:
4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. 4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide in lab experiments is its specificity for HDAC6 and HSP90. This allows for the selective inhibition of these targets without affecting other proteins. However, 4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, 4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide can be difficult to synthesize and purify, which can limit its availability for research.
Future Directions
There are several future directions for the use of 4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide in cancer research. One direction is the development of more potent and selective inhibitors of HDAC6 and HSP90. Another direction is the investigation of 4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, the use of 4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide in the treatment of other diseases, such as neurodegenerative disorders, is an area of ongoing research.
Synthesis Methods
4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 2-cyano-2-(3-nitrophenyl)vinyl bromide, followed by the reaction with 2-aminothiazole. The final product is purified through column chromatography to obtain pure 4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide.
Scientific Research Applications
4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and division. HDAC6 is overexpressed in many types of cancer, and inhibition of its activity has been shown to induce cell death in cancer cells.
properties
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4S2/c19-9-13(10-21-14-4-6-16(7-5-14)29(20,26)27)18-22-17(11-28-18)12-2-1-3-15(8-12)23(24)25/h1-8,10-11,21H,(H2,20,26,27)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFKQWBKFDXULM-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl}amino)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5186137.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5186143.png)

![ethyl 1-[(2-fluorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5186169.png)
![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5186175.png)


![2-[acetyl(ethyl)amino]-5-chlorobenzoic acid](/img/structure/B5186187.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)
![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)
![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)
